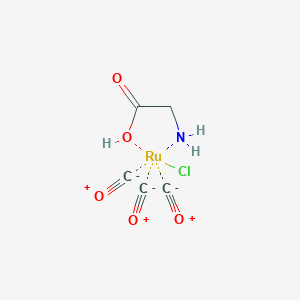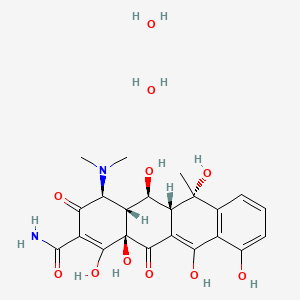
2-Aminoacetic acid;carbon monoxide;chlororuthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoacetic acid (2-AA), carbon monoxide (CO), and chlororuthenium (CR) are three important compounds in the scientific research field. 2-AA is an important amino acid, CO is a toxic gas, and CR is a metal complex. These three compounds have been used in a variety of scientific research applications in both in vivo and in vitro settings.
Aplicaciones Científicas De Investigación
Carbon Monoxide in Carbonylation Reactions
Carbon monoxide (CO) is extensively used in organic chemistry for synthesizing various carbonyl compounds. It plays a critical role in carbonylation reactions, especially hydroformylations, and is used in industrial applications, including the production of acetic acid via the carbonylation of methanol (Wu et al., 2014). Despite its high toxicity and gaseous nature, CO remains a versatile C1 building block for organic synthesis.
Chloroform as a Carbon Monoxide Precursor
Chloroform has been identified as a precursor for CO, which can be rapidly hydrolyzed using heterogeneous CsOH·H2O. This method allows for the generation of CO and (13)CO under mild conditions, facilitating aminocarbonylation reactions of aryl, vinyl, and benzyl halides with primary and secondary amines (Gockel & Hull, 2015).
Misconceptions about CORM-2
CORM-2, a carbon monoxide-releasing molecule often associated with chlororuthenium, has been used extensively for its antimicrobial effects. However, recent research indicates that the biocidal activity of CORM-2 is due to ruthenium toxicity rather than CO release. This finding necessitates a re-examination of CORM-2 and related compounds in biological experiments (Southam et al., 2021).
Catalytic Applications of Chlororuthenium
Chlororuthenium has been utilized in the dimerization of aromatic alkynes to form (E)-1,4-diarylbut-1-ene-3-yne derivatives. This process, catalyzed by the di-mu-chlorobis[(p-cymene)chlororuthenium(II)] complex, demonstrates high stereoselectivity and can be performed under homogeneous conditions without additives (Bassetti et al., 2007).
Carbon Monoxide Gas Sensors
2-Aminoacetic acid (glycine) complexes with Cu(II) have shown potential in enhancing the response value of carbon monoxide gas sensors. These sensors demonstrate good selectivity and recovery characteristics at room temperature, highlighting the applicability of amino acid-based frameworks in gas sensing technologies (Nami-Ana et al., 2021).
Propiedades
IUPAC Name |
2-aminoacetic acid;carbon monoxide;chlororuthenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.3CO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h1,3H2,(H,4,5);;;;1H;/q;;;;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOINYBNDJAUNGD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C(C(=O)O)N.Cl[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClNO5Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoacetic acid;carbon monoxide;chlororuthenium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)








![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)



![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)